molecular formula C8H10BrNS B13544241 (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine

Cat. No.: B13544241
M. Wt: 232.14 g/mol
InChI Key: APXHCHCKIOXMBP-UHFFFAOYSA-N
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Description

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C8H10BrNS It features a cyclopropyl group attached to a methanamine moiety, with a bromothiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophene group. One common method involves the reaction of cyclopropylamine with 5-bromothiophene-2-carbaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-yl)methanamine: A similar compound with a methanamine group attached directly to the bromothiophene ring.

    (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine: Another related compound with a pyrimidine ring instead of a thiophene ring.

Uniqueness

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and bromothiophene groups, which confer distinct chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets and provides opportunities for the development of novel compounds with specific desired activities.

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

[2-(5-bromothiophen-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C8H10BrNS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4,10H2

InChI Key

APXHCHCKIOXMBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=C(S2)Br)CN

Origin of Product

United States

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